An In-Depth Technical Guide to 2-Pyrrolidin-1-yl-isonicotinic Acid: A Key Pharmaceutical Building Block
An In-Depth Technical Guide to 2-Pyrrolidin-1-yl-isonicotinic Acid: A Key Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Proven Scaffolds in Medicinal Chemistry
2-Pyrrolidin-1-yl-isonicotinic acid stands as a significant heterocyclic compound, integrating two key pharmacophores: the pyrrolidine ring and the isonicotinic acid backbone. The pyrrolidine nucleus, a five-membered saturated nitrogen-containing ring, is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold in numerous biologically active molecules.[1] Similarly, isonicotinic acid and its derivatives have a long-standing history in drug development, most notably as the basis for antitubercular agents.[2][3][4] The strategic combination of these two moieties in 2-Pyrrolidin-1-yl-isonicotinic acid results in a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for researchers engaged in drug discovery and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Pyrrolidin-1-yl-isonicotinic acid is fundamental to its application in synthetic and medicinal chemistry. While extensive experimental data for this specific molecule is not broadly published, key properties can be inferred from its structure and data available from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 192.22 g/mol | [7] |
| CAS Number | 98088-04-1 | [5][6] |
| Appearance | White to off-white solid | [8] |
| Melting Point (HCl salt) | 211 °C | [9] |
| Boiling Point (Predicted) | 473 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.283 g/cm³ | [8] |
| Flash Point (Predicted) | 239.9 °C | [8] |
Note: Some physical properties are predicted and should be confirmed experimentally.
The structure features a carboxylic acid group, which will readily deprotonate, and a basic nitrogen atom within the pyrrolidine ring, as well as the pyridine nitrogen. The interplay of these acidic and basic centers will govern the molecule's solubility and behavior in different pH environments. The pKa values have not been experimentally reported in readily available literature but are crucial for understanding its ionization state at physiological pH, which in turn influences its pharmacokinetic and pharmacodynamic properties.
Synthesis and Reactivity
The primary route for the synthesis of 2-Pyrrolidin-1-yl-isonicotinic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic rings like pyridine, especially when a good leaving group is present at the 2- or 4-position.[10][11]
Synthetic Workflow: Nucleophilic Aromatic Substitution
The most logical and commonly employed synthetic strategy involves the reaction of a 2-halo-isonicotinic acid derivative with pyrrolidine. 2-Chloroisonicotinic acid is a common starting material for this transformation.
Caption: General workflow for the synthesis of 2-Pyrrolidin-1-yl-isonicotinic acid.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Chloroisonicotinic acid
-
Pyrrolidine (freshly distilled)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Add pyrrolidine (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to a pH of approximately 4-5 with 1 M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation:
-
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity should be quantitatively assessed by High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
Accurate characterization is crucial for confirming the structure and purity of 2-Pyrrolidin-1-yl-isonicotinic acid.
Spectroscopic Analysis (Predicted)
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the three aromatic protons of the pyridine ring. The chemical shifts will be influenced by the electronic effects of the carboxylic acid and the amino group.
-
¹³C NMR: The spectrum should reveal ten distinct carbon signals, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine and pyrrolidine rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.
Chromatographic Analysis
A reverse-phase HPLC method would be suitable for assessing the purity of 2-Pyrrolidin-1-yl-isonicotinic acid.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).
-
Injection Volume: 10 µL
Applications in Drug Discovery and Medicinal Chemistry
2-Pyrrolidin-1-yl-isonicotinic acid is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[8] The presence of the carboxylic acid group allows for a variety of chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol.
Potential Therapeutic Areas
The structural motifs present in 2-Pyrrolidin-1-yl-isonicotinic acid suggest its potential as a scaffold for developing agents targeting a range of diseases:
-
Infectious Diseases: Building upon the legacy of isonicotinic acid derivatives in tuberculosis treatment, this scaffold can be explored for the development of new antibacterial and antifungal agents.[3][4][12]
-
Oncology: The pyrrolidine ring is a common feature in many anticancer agents, and its incorporation can lead to compounds with novel mechanisms of action.[1]
-
Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have been investigated for their potential in treating various CNS conditions.[1]
-
Inflammatory Diseases: The isonicotinic acid scaffold has been explored for the development of anti-inflammatory agents.[13]
Logical Flow for Drug Discovery Application
Caption: A logical workflow for utilizing 2-Pyrrolidin-1-yl-isonicotinic acid in a drug discovery program.
Conclusion
2-Pyrrolidin-1-yl-isonicotinic acid is a strategically designed chemical entity that holds considerable promise as a building block in modern drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The presence of a modifiable carboxylic acid handle provides a gateway to a diverse chemical space. While detailed experimental characterization and biological activity data for the parent molecule are not extensively documented in the public domain, its structural components strongly suggest its utility in the development of novel therapeutics across multiple disease areas. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile intermediate in their scientific endeavors.
References
-
ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. Retrieved from [Link]
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LookChem. (n.d.). 98088-04-1, 2-PYRROLIDIN-1-YL-ISONICOTINIC ACID HYDROCHLORIDE. Retrieved from [Link]
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2a biotech. (n.d.). Products. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
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PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
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SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
-
University of Thi-Qar Journal of Science. (2009, January 12). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. Retrieved from [Link]
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